(5E)-1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5E)-1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a nitrophenyl group, and a thioxodihydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethylidene intermediate, followed by its reaction with a bromophenyl derivative. The final step involves the formation of the thioxodihydropyrimidine ring under controlled conditions, such as specific temperatures and the use of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrophenyl group, leading to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties.
Scientific Research Applications
(5E)-1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of (5E)-1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thioxodihydropyrimidine derivatives and compounds with bromophenyl or nitrophenyl groups. Examples include:
- 1-(3-bromophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 5-(2-nitrophenyl)furan-2-yl derivatives
Uniqueness
The uniqueness of (5E)-1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H12BrN3O5S |
---|---|
Molecular Weight |
498.3 g/mol |
IUPAC Name |
(5E)-1-(3-bromophenyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C21H12BrN3O5S/c22-12-4-3-5-13(10-12)24-20(27)16(19(26)23-21(24)31)11-14-8-9-18(30-14)15-6-1-2-7-17(15)25(28)29/h1-11H,(H,23,26,31)/b16-11+ |
InChI Key |
WWUQZBQMTXNXSF-LFIBNONCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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